molecular formula C18H24N2O3 B13750521 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 57269-19-9

3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13750521
CAS No.: 57269-19-9
M. Wt: 316.4 g/mol
InChI Key: BRHCJSYLVUWFLP-UHFFFAOYSA-N
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Description

3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the ethoxycarbonyl group: This step involves the reaction of the bicyclic core with ethyl chloroformate under basic conditions.

    Attachment of the p-toluoyl group: This is done via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The ethoxycarbonyl and p-toluoyl groups play a crucial role in its binding affinity and specificity. The bicyclic structure provides stability and rigidity, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane: Unique due to its specific substituents and bicyclic structure.

    Other diazabicyclo compounds: Similar core structure but different substituents.

    Ethoxycarbonyl derivatives: Similar functional group but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core with ethoxycarbonyl and p-toluoyl groups, which confer specific chemical and biological properties.

Properties

57269-19-9

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 2-[4-(7-methyl-2,7-diazabicyclo[3.2.1]octane-2-carbonyl)phenyl]acetate

InChI

InChI=1S/C18H24N2O3/c1-3-23-17(21)11-13-4-6-15(7-5-13)18(22)20-9-8-14-10-16(20)19(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3

InChI Key

BRHCJSYLVUWFLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)N2CCC3CC2N(C3)C

Origin of Product

United States

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